![molecular formula C13H8ClF3N2OS B2404518 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide CAS No. 338406-73-8](/img/structure/B2404518.png)
3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide is a chemical compound commonly used in scientific experiments. It has a molecular formula of C13H8ClF3N2OS and a molecular weight of 332.73 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group at the 5-position, a carboxamide group at the 2-position, and a sulfanyl group linked to a 4-chlorophenyl group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 332.73 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved resources .科学的研究の応用
Synthesis and Antitubercular Properties
3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide has been explored in the context of antitubercular properties. A study synthesized a series of highly substituted pyridine derivatives through a product-selective four-component reaction. Among these compounds, one with a similar structure showed significant inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis. The compound exhibited more potency than some standard treatments like ethambutol and pyrazinamide (Manikannan, Muthusubramanian, Yogeeswari, & Sriram, 2010).
Alzheimer's Disease Treatment Potential
The compound has also been investigated for its potential applications in treating neurological disorders like Alzheimer's disease. A study synthesized a series of N-substituted derivatives of the compound to evaluate as new drug candidates for Alzheimer’s disease. The synthesized compounds were assessed for enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer's disease. The findings suggest that these compounds could be potential candidates for further development in Alzheimer's disease treatment (Rehman et al., 2018).
Antioxidant and Antiradical Activities
There is also research investigating the compound's antioxidant properties. A study synthesized a series of derivatives and evaluated their antioxidant and antiradical activities. The compounds were characterized using various spectroscopic techniques, and their activities suggest potential applications in areas where oxidative stress is a concern (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Material Science Applications
In the field of material science, the compound or its derivatives have been used to synthesize novel polyamide-imides. These materials were synthesized by direct polycondensation and exhibited excellent solubility, thermal stability, and other desirable physical properties, making them suitable for advanced material applications (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009).
Safety and Hazards
将来の方向性
While specific future directions for this compound are not mentioned in the retrieved resources, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of similar compounds will be discovered in the future .
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2OS/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-19-11(10)12(18)20/h1-6H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHAAZCUVZVRFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

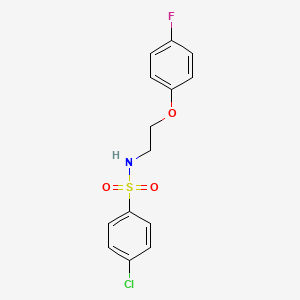

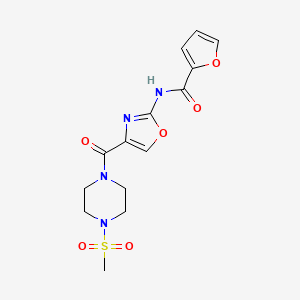
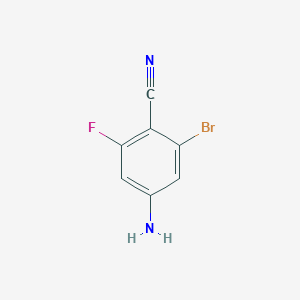
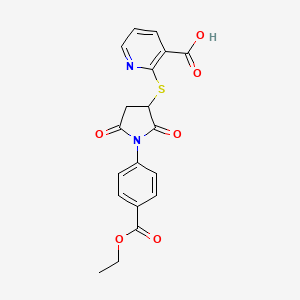
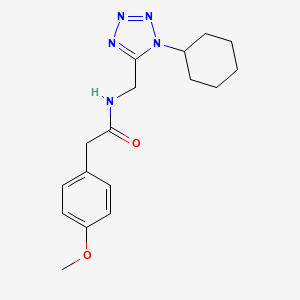
![6-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2404445.png)

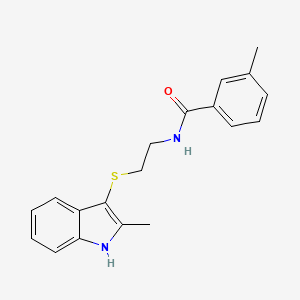
![1-(4-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2404449.png)
![2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2404450.png)

![3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2404457.png)
![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B2404458.png)